

# An In-depth Technical Guide to the Physical and Chemical Properties of Chelidonine

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## Compound of Interest

Compound Name: Chelidonine

Cat. No.: B3420816

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **chelidonine**, a bioactive benzophenanthridine alkaloid isolated from *Chelidonium majus* (greater celandine). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions.

## Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of **chelidonine** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>20</sub> H <sub>19</sub> NO <sub>5</sub>	[1]
Molar Mass	353.374 g·mol <sup>-1</sup>	[1]
Appearance	White crystal or crystalline powder, monoclinic prism crystal	[2]
Melting Point	135–136 °C	[2][3]
Boiling Point	220 °C	
Solubility	Insoluble in water; Soluble in ethanol, chloroform, and amyl alcohol. Soluble in DMF and DMSO at 30 mg/mL.	
Specific Optical Rotation	+115°	
CAS Number	476-32-4	

## Experimental Protocols

Detailed methodologies for key experiments involving **chelidone** are outlined below. These protocols are based on established methods cited in the literature.

### Extraction and Isolation of Chelidone from Chelidonium majus

This protocol describes a general method for the extraction and isolation of **chelidone** from its natural source.

Materials:

- Dried and powdered aerial parts or roots of Chelidonium majus.
- Ethanol (EtOH)

- Chloroform ( $\text{CHCl}_3$ )
- Hydrochloric acid (HCl), 0.3 M
- Ammonia ( $\text{NH}_3$ )
- Rotary evaporator
- Chromatography columns (e.g., silica gel, polyamide)
- Thin-layer chromatography (TLC) plates

#### Procedure:

- Extraction: Macerate the powdered plant material with ethanol. This can be performed using methods such as ultrasonic or reflux extraction for improved efficiency.
- Fractionation: The crude ethanol extract is then fractionated using a solvent system like chloroform and ethanol.
- Purification: The fraction containing **chelidone** is further purified using chromatographic techniques.
  - Column Chromatography: The extract can be subjected to column chromatography on silica gel or polyamide. A solvent gradient is used to elute the compounds, with fractions collected and monitored by TLC.
  - Fast Centrifugal Partition Chromatography (FCPC): A solvent system of chloroform/methanol/0.3 M hydrochloric acid can be used for rapid isolation.
- Recrystallization: For further purification, the isolated **chelidone** can be recrystallized from a suitable solvent like methanol with the addition of concentrated HCl.

## Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of **chelidone** in extracts.

## Instrumentation:

- HPLC system with a UV/Vis or photodiode array (PDA) detector.
- C18 reversed-phase column.

## Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate buffer (e.g., 30 mM, pH 2.8)
- **Chelidone** standard

## Procedure:

- Sample Preparation: Dissolve the plant extract or purified compound in a suitable solvent, such as methanol. The sample may require solid-phase extraction for cleanup.
- Chromatographic Conditions:
  - Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate buffer. A common mobile phase composition is acetonitrile-methanol-30 mM ammonium formate (pH 2.8) at a ratio of 14.7:18.0:67.3 (v/v/v).
  - Flow Rate: Typically 1.0 - 1.2 mL/min.
  - Column Temperature: Maintained at a constant temperature, for example, 40°C.
  - Detection: UV detection at 280 nm.
- Quantification: A calibration curve is generated using a series of known concentrations of the **chelidone** standard. The concentration of **chelidone** in the sample is determined by comparing its peak area to the calibration curve.

## Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details a common method to assess **chelidone**-induced apoptosis in cancer cell lines.

Materials:

- Target cancer cell line (e.g., pancreatic cancer cells BxPC-3 and MIA PaCa-2).
- **Chelidone** solution of desired concentrations.
- Annexin V-FITC Apoptosis Detection Kit.
- Phosphate-buffered saline (PBS).
- Binding Buffer.
- Flow cytometer.

Procedure:

- Cell Treatment: Culture the target cells and treat them with varying concentrations of **chelidone** for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
- Cell Harvesting: After incubation, harvest the cells and wash them with cold PBS.
- Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

## Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of **chelidone** on the expression levels of specific proteins in signaling pathways.

#### Materials:

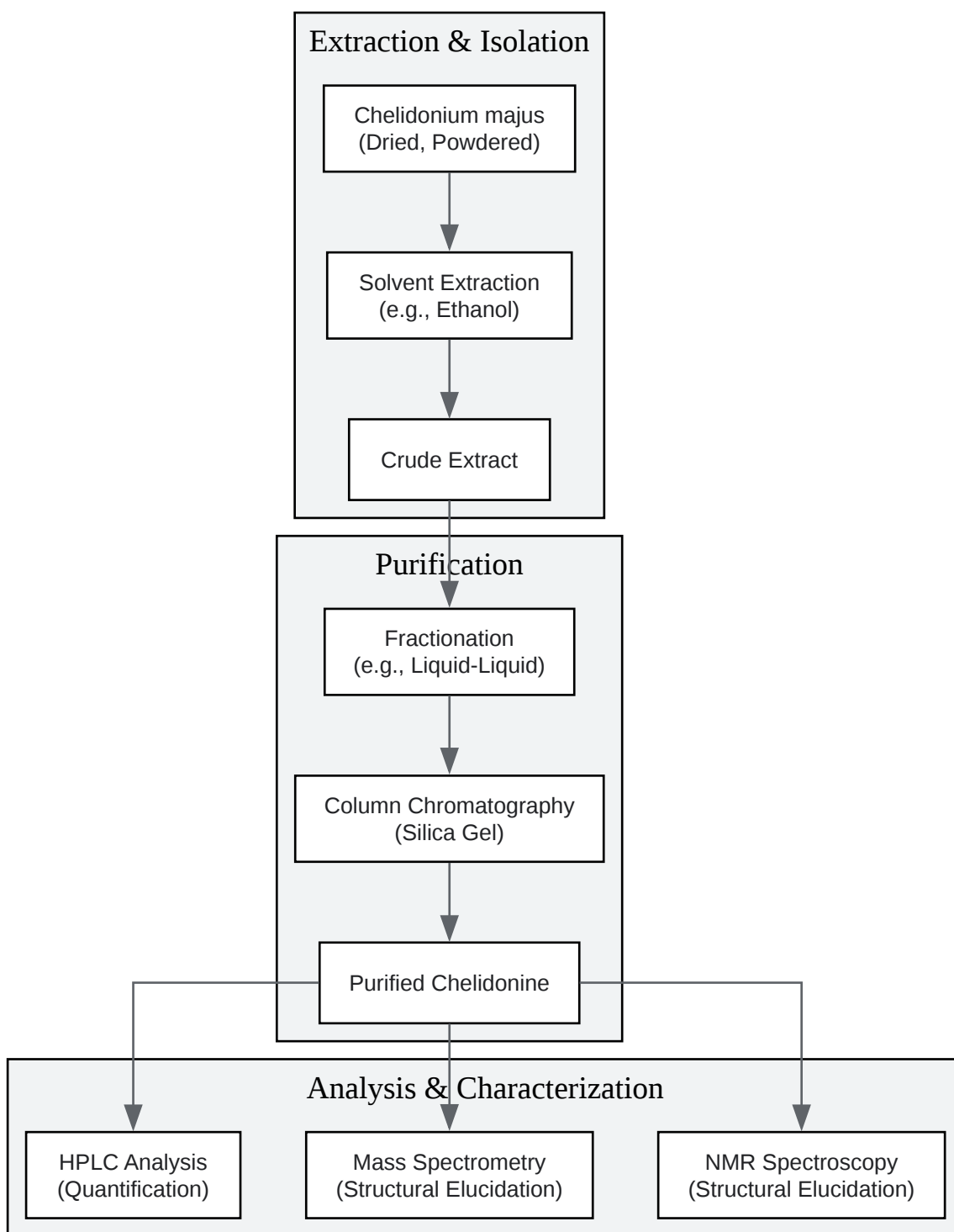
- Treated and untreated cell lysates.
- SDS-PAGE gels.
- Transfer apparatus.
- PVDF or nitrocellulose membranes.
- Primary antibodies against target proteins (e.g., p53, GADD45A, p21, cleaved caspase-3).
- Horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

#### Procedure:

- **Protein Extraction and Quantification:** Lyse the cells to extract total protein and determine the protein concentration using a suitable assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
- **Immunoblotting:** Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

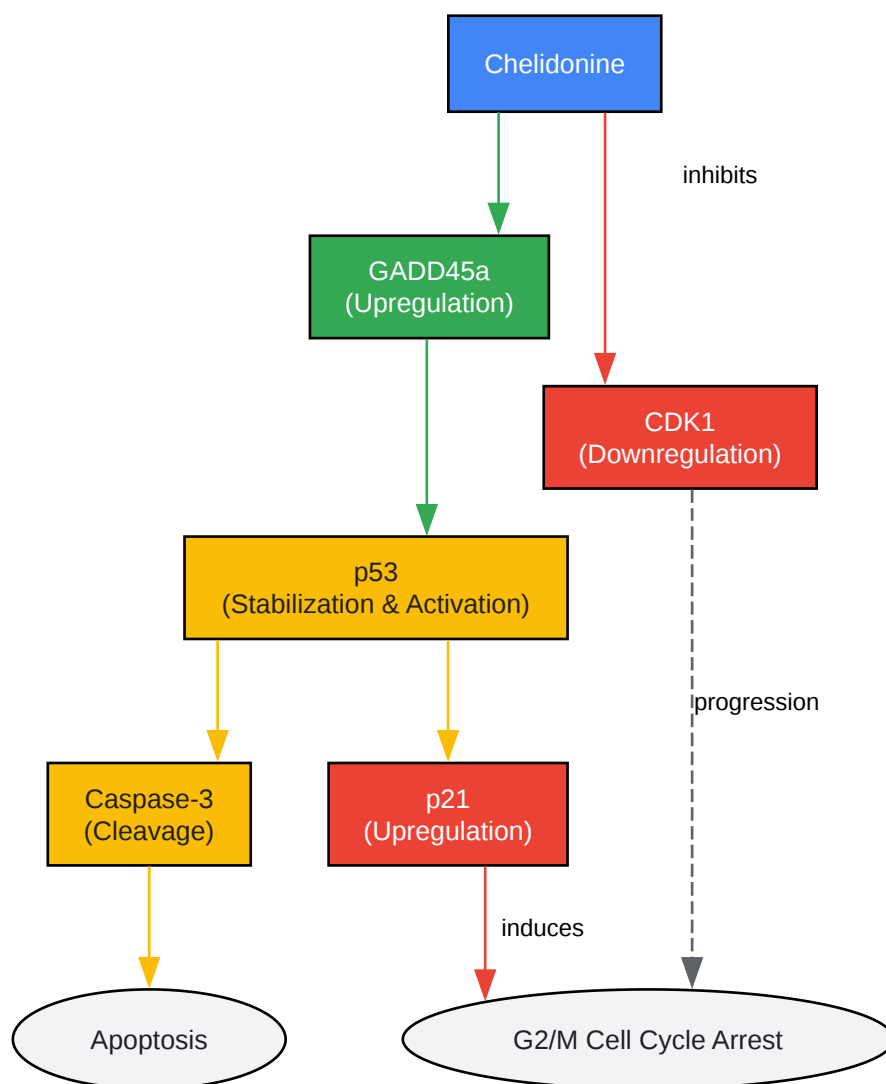
## Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways associated with **chelidonine**.



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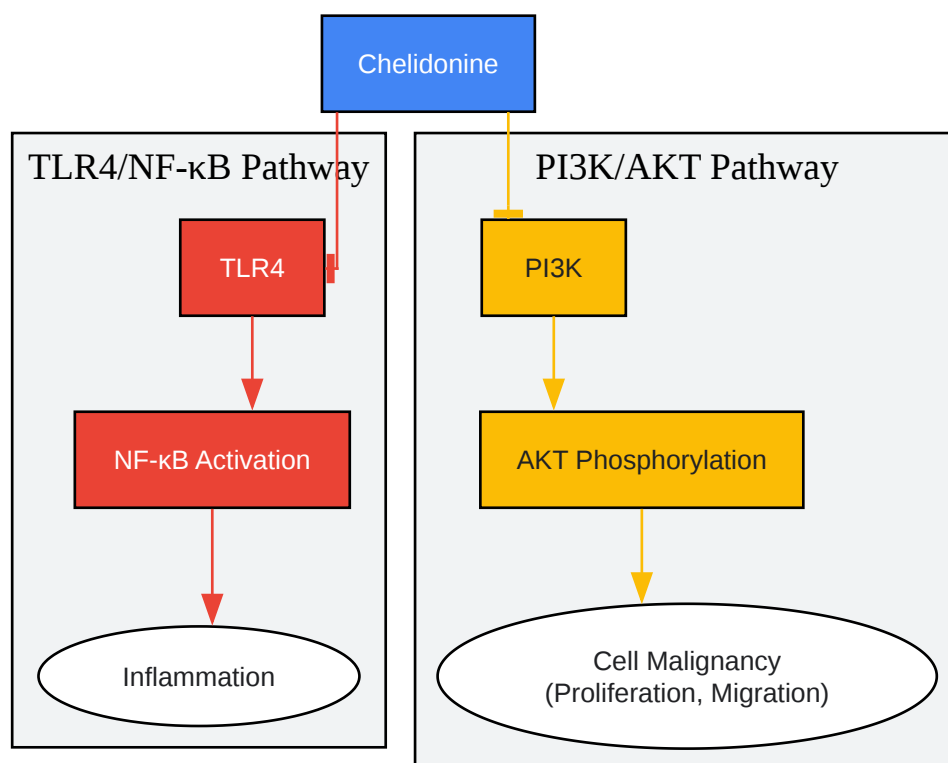
Caption: General workflow for the extraction, purification, and analysis of **chelidone**.



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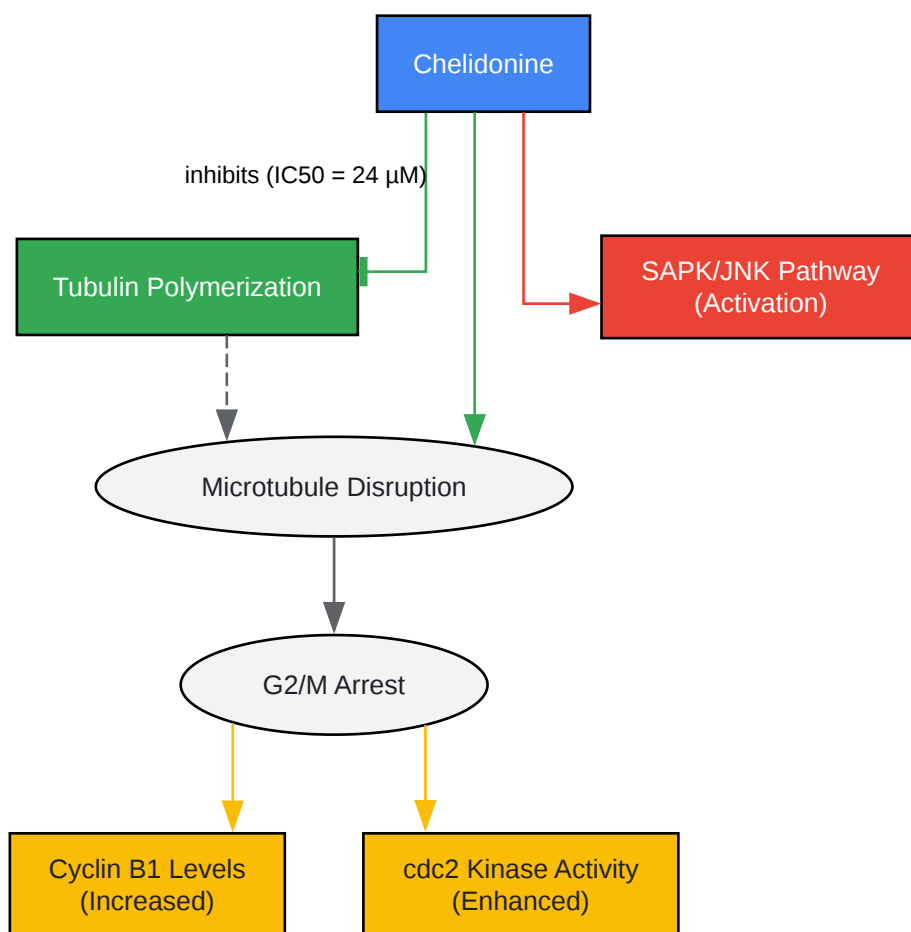
Caption: **Chelidonine**-induced apoptosis via the GADD45a-p53 signaling pathway.





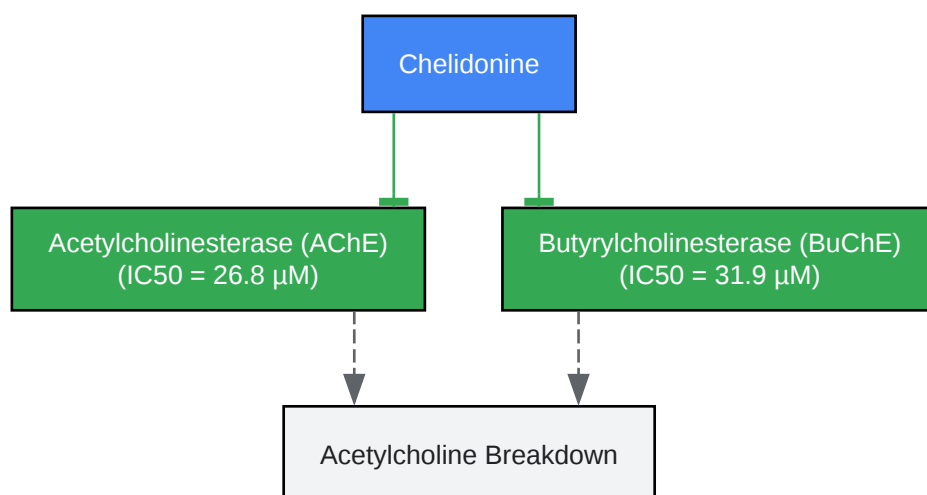
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Caption: Inhibition of TLR4/NF-κB and PI3K/AKT signaling pathways by **chelidonine**.



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Caption: Mechanism of **chelidone**-induced G2/M cell cycle arrest via tubulin polymerization inhibition.



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Caption: **Chelidonine** as an inhibitor of acetylcholinesterase and butyrylcholinesterase.

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## References

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